![molecular formula C11H6ClN3O2S B2777233 N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-72-8](/img/structure/B2777233.png)

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

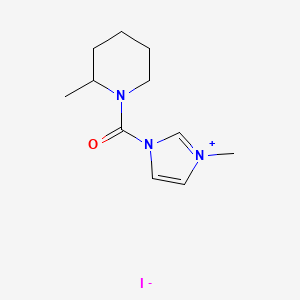

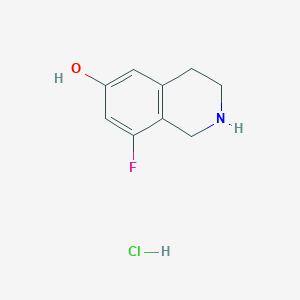

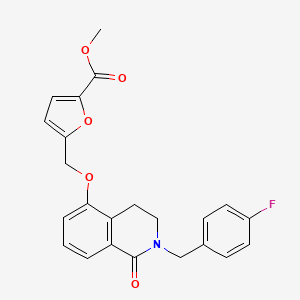

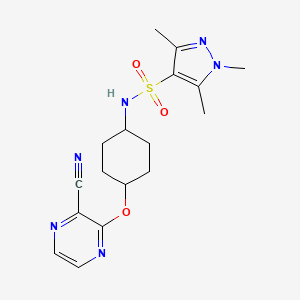

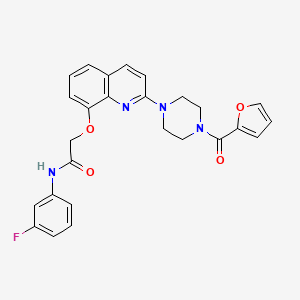

“N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been synthesized and studied for its potential antimicrobial properties . It belongs to the benzothiazole class of compounds . This compound has been used to synthesize a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The 6-chloro-1,3-benzothiazole-2-amine was synthesized by reacting 4-chloroaniline with potassium thiocyanate . This compound was then used to synthesize a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its use as a starting material for the synthesis of various derivatives . These derivatives have been synthesized in satisfactory yield and have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Applications De Recherche Scientifique

- N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory properties . These compounds may selectively inhibit cyclooxygenase-2 (COX-2), which is involved in inflammation and pain, while minimizing deleterious effects on the gastrointestinal tract.

- Some synthesized derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide exhibit significant analgesic effects .

- N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide derivatives have been explored for their antimicrobial properties .

- N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide derivatives might serve as quorum sensing inhibitors, potentially reducing bacterial pathogenicity .

Anti-Inflammatory Activity

Analgesic Properties

Antimicrobial Potential

Quorum Sensing Inhibition

Cancer Research

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by the COX enzymes .

Result of Action

The inhibition of COX enzymes by N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent . Some derivatives of the compound have also shown antimicrobial activity .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNHYTGYJRXCDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2777150.png)

![N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777156.png)

![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)

![3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2777160.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2777162.png)

![2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777164.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2777170.png)